1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone RCS-8 is a synthetic cannabinoid that has been identified in extracts from herbal synthetic cannabis blends. Chemically, RCS-8 can be described as 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole. RCS-8 3-methyl isomer differs from RCS-8 by having a methoxy group at the 3, rather than 2, position of its phenylacetyl group. The biological activity of this compound has not been evaluated.
Brand Name: Vulcanchem
CAS No.: 1427326-08-6
VCID: VC0118774
InChI: InChI=1S/C25H29NO2/c1-28-21-11-7-10-20(16-21)17-25(27)23-18-26(24-13-6-5-12-22(23)24)15-14-19-8-3-2-4-9-19/h5-7,10-13,16,18-19H,2-4,8-9,14-15,17H2,1H3
SMILES: COC1=CC=CC(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4
Molecular Formula: C25H29NO2
Molecular Weight: 375.5 g/mol

1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone

CAS No.: 1427326-08-6

Cat. No.: VC0118774

Molecular Formula: C25H29NO2

Molecular Weight: 375.5 g/mol

* For research use only. Not for human or veterinary use.

1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone - 1427326-08-6

Specification

Description RCS-8 is a synthetic cannabinoid that has been identified in extracts from herbal synthetic cannabis blends. Chemically, RCS-8 can be described as 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole. RCS-8 3-methyl isomer differs from RCS-8 by having a methoxy group at the 3, rather than 2, position of its phenylacetyl group. The biological activity of this compound has not been evaluated.
CAS No. 1427326-08-6
Molecular Formula C25H29NO2
Molecular Weight 375.5 g/mol
IUPAC Name 1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(3-methoxyphenyl)ethanone
Standard InChI InChI=1S/C25H29NO2/c1-28-21-11-7-10-20(16-21)17-25(27)23-18-26(24-13-6-5-12-22(23)24)15-14-19-8-3-2-4-9-19/h5-7,10-13,16,18-19H,2-4,8-9,14-15,17H2,1H3
Standard InChI Key RPDBGECJZVHHKG-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4
Canonical SMILES COC1=CC=CC(=C1)CC(=O)C2=CN(C3=CC=CC=C32)CCC4CCCCC4

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